molecular formula C20H17F2N5O5 B2841423 N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052612-89-1

N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2841423
CAS No.: 1052612-89-1
M. Wt: 445.383
InChI Key: HOVNRZDOSVQSFF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethoxyphenyl group and an acetamide side chain linked to a 2,4-difluorophenyl moiety. Structural elucidation of such compounds typically employs X-ray crystallography, often using software like SHELX for refinement .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O5/c1-31-14-6-4-11(8-15(14)32-2)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-13-5-3-10(21)7-12(13)22/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVNRZDOSVQSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline and 3,4-dimethoxybenzaldehyde. The synthesis may proceed through the following steps:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of intermediate compounds under specific conditions, such as the use of a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction could involve binding to the active site or allosteric sites, resulting in inhibition or activation of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include derivatives with modifications to the triazole ring substituents or acetamide-linked aryl groups. Below is a comparative analysis based on substituent effects, molecular properties, and inferred bioactivity:

Compound Name Substituent on Triazole Ring Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Predicted LogP¹ Potential Applications
Target Compound 3,4-dimethoxyphenyl 2,4-difluorophenyl C22H18F2N4O5 464.40 ~2.5 Unknown (research compound)
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo-triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide 3-chloro-4-fluorophenyl 2,3-dimethylphenyl C20H17ClFN5O3 435.84 ~3.0 Not reported
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-triazolo-pyrimidine-2-sulfonamide) Triazolo-pyrimidine scaffold Sulfonamide linkage C12H10F2N6O2S 340.31 0.89 Herbicide

¹LogP values estimated using fragment-based methods (e.g., Moriguchi LogP).

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, enhancing solubility in polar solvents compared to the electron-withdrawing 3-chloro-4-fluorophenyl group in the analogue from .
  • The 2,4-difluorophenyl acetamide substituent increases electronegativity and metabolic stability relative to the 2,3-dimethylphenyl group, which is bulkier and more lipophilic .

Bioactivity Implications: Triazole-containing compounds, such as flumetsulam, often exhibit herbicidal or antifungal activity due to their ability to inhibit enzymes like acetolactate synthase . Chloro/fluoro-substituted aromatics (e.g., ’s analogue) are common in agrochemicals for their resistance to oxidative degradation, whereas methoxy groups may favor pharmaceutical applications through improved solubility .

However, the higher molecular weight (~464 vs. ~435 g/mol) of the target compound may reduce bioavailability without compensatory solubility advantages.

Research Findings and Gaps

  • Pesticide Relevance : highlights acetamide derivatives like oxadixyl as agrochemicals, but the target compound’s dimethoxy groups deviate from typical pesticide chemistries, suggesting alternative applications .

Biological Activity

N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C22H19F2N5O3C_{22}H_{19}F_{2}N_{5}O_{3} with a molecular weight of 429.41 g/mol. Its structure features a pyrrolo-triazole core known for diverse biological activities.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Anticancer Activity : Studies indicate that compounds with triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound's mechanism may involve the modulation of signaling pathways associated with cell growth and survival .
  • Antimicrobial Properties : Triazole-containing compounds have demonstrated antimicrobial activity against various pathogens. The presence of the difluorophenyl group enhances lipophilicity and may improve membrane permeability .
  • Enzyme Inhibition : Research suggests that such compounds can inhibit key metabolic enzymes. For example, they have been shown to affect acetylcholinesterase (AChE) activity which is crucial for neurotransmission .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Pyrrolo-Triazole Core : This step may include cyclization reactions involving appropriate precursors.
  • Introduction of Aromatic Substituents : Achieved through substitution reactions using halogenated compounds.
  • Functional Group Modifications : Further modifications to enhance biological activity.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

  • A study on 1,2,4-triazole derivatives found that certain analogs exhibited potent anticancer effects against colon carcinoma (IC50 values ranging from 6.2 μM to 43.4 μM) .
  • Another investigation highlighted the antioxidant properties of triazole derivatives which could potentially be leveraged in treating oxidative stress-related diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Triazole Derivative AAnticancer (Colon Carcinoma)6.2
Triazole Derivative BAnticancer (Breast Cancer)27.3
Triazole Derivative CAntimicrobialN/A

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